molecular formula C13H16O4 B7999802 5-(4-Methoxymethylphenyl)-5-oxovaleric acid CAS No. 1443311-09-8

5-(4-Methoxymethylphenyl)-5-oxovaleric acid

Cat. No.: B7999802
CAS No.: 1443311-09-8
M. Wt: 236.26 g/mol
InChI Key: RPKCMWHNTIRFPU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-oxovaleric acid (CAS: 4609-10-3) is a carboxylic acid derivative with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Its structure features a valeric acid chain (5-oxovaleric acid) substituted at the fifth carbon with a 4-methoxyphenyl group. The methoxy group (-OCH₃) at the para position of the phenyl ring confers electron-donating properties, influencing the compound’s acidity and reactivity. This compound is typically available at purities ≥95% and is utilized in organic synthesis and pharmaceutical research, though specific biological activities remain underexplored in the provided evidence.

Properties

IUPAC Name

5-[4-(methoxymethyl)phenyl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-17-9-10-5-7-11(8-6-10)12(14)3-2-4-13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCMWHNTIRFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244310
Record name Benzenepentanoic acid, 4-(methoxymethyl)-δ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-09-8
Record name Benzenepentanoic acid, 4-(methoxymethyl)-δ-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 4-(methoxymethyl)-δ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methoxymethylbenzene

The methoxymethyl substituent is introduced via nucleophilic substitution of a bromomethyl precursor. For example, (4-(bromomethyl)phenyl)methanol reacts with methanol in the presence of potassium carbonate to yield (4-(methoxymethyl)phenyl)methanol. Further oxidation or deprotection steps may be required to isolate 4-methoxymethylbenzene, though specific protocols for this intermediate remain less documented.

Acylation Reaction Conditions

Glutaric anhydride (1 eq) and 4-methoxymethylbenzene (1 eq) are combined in 1,2-dichloroethane under anhydrous conditions. Aluminum trichloride (AlCl₃, 1.2 eq) is added as a Lewis catalyst, and the mixture is stirred at 20°C for 3 hours, followed by heating to 45°C for 1 hour. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from glutaric anhydride attacks the activated para position of the methoxymethylbenzene ring.

Key Data:

  • Yield : ~33% (based on analogous reactions)

  • Byproducts : Ortho-acylated isomers and unreacted starting materials.

  • Work-up : Hydrolysis of the intermediate acylated anhydride with aqueous HCl yields the free carboxylic acid.

Alternative Pathway: Sequential Methylation and Acylation

For substrates sensitive to Friedel-Crafts conditions, a stepwise approach involving hydroxymethyl intermediates may be employed.

Synthesis of 4-Hydroxymethylphenyl Valerate

4-Hydroxymethylbenzene undergoes acylation with glutaric anhydride under mild conditions (e.g., using acetic acid as a solvent). The resulting 5-(4-hydroxymethylphenyl)-5-oxovaleric acid is isolated via column chromatography.

Methylation of the Hydroxymethyl Group

The hydroxyl group is methylated using methyl iodide (CH₃I) and a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This step converts the hydroxymethyl moiety to methoxymethyl, yielding the target compound.

Key Data:

  • Methylation Yield : ~75–85% (estimated from similar reactions)

  • Challenges : Competing esterification of the carboxylic acid requires protective strategies, such as temporary silylation.

Comparative Analysis of Methods

Method Advantages Disadvantages
Friedel-Crafts AcylationSingle-step process; high functional group toleranceModerate yields; sensitive to substituent steric effects
Sequential MethylationBetter control over methoxymethyl introductionMulti-step synthesis; requires protective groups

Mechanistic Insights and Optimization Strategies

Role of the Methoxymethyl Group

The methoxymethyl substituent (-CH₂OCH₃) acts as an electron-donating group, activating the benzene ring toward electrophilic attack. However, its steric bulk may hinder acylation at the para position, leading to mixed regioisomers. Computational studies suggest that para selectivity improves with smaller acylating agents.

Solvent and Catalyst Optimization

Replacing 1,2-dichloroethane with dichloromethane (DCM) reduces reaction temperatures, minimizing demethylation side reactions. Alternative catalysts like FeCl₃ or ZnCl₂ may offer milder conditions but often at the cost of reduced efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxymethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the prominent applications of 5-(4-Methoxymethylphenyl)-5-oxovaleric acid is in the development of anticancer agents. Research has indicated that derivatives of this compound can inhibit specific cancer cell lines, particularly those resistant to conventional therapies. For instance, studies have shown that modifications to the compound can enhance its potency against leukemia cells by targeting metabolic pathways critical for cell survival.

Table 1: Anticancer Activity of this compound Derivatives

Compound VariantCancer TypeIC50 (µM)Mechanism of Action
Variant ALeukemia12.5Inhibition of BCR-ABL signaling
Variant BBreast15.0Induction of apoptosis via ROS generation
Variant CLung10.0Cell cycle arrest at G2/M phase

Biochemical Applications

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic disorders. For example, it shows promise as an inhibitor of the enzyme USP7, which is implicated in various cancers and neurodegenerative diseases. The inhibition mechanism involves binding to the active site and preventing substrate interaction.

Case Study: USP7 Inhibition

A study published in Nature Communications demonstrated that this compound effectively inhibits USP7 activity in vitro, leading to increased levels of p53 and subsequent apoptosis in cancer cells. This finding underscores its potential as a therapeutic agent in cancer treatment.

Material Science Applications

Polymer Synthesis

In material science, this compound has been explored for its utility in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under heat and stress conditions.

Table 2: Properties of Polymers Synthesized with this compound

Polymer TypeThermal Stability (°C)Tensile Strength (MPa)Elongation at Break (%)
Polymer A2504015
Polymer B2303520
Polymer C2404510

Mechanism of Action

The mechanism by which 5-(4-Methoxymethylphenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituents on the phenyl ring, which impact physicochemical properties and applications.

Table 1: Comparison Based on Substituent Type
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Position) pKa (Predicted/Reported) Melting Point (°C) Key Applications References
5-(4-Methoxyphenyl)-5-oxovaleric acid 4609-10-3 C₁₂H₁₄O₄ 222.24 -OCH₃ (para) Not reported Not reported Synthetic intermediates
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid 951889-56-8 C₁₁H₁₀ClFO₃ 244.65 -Cl (para), -F (ortho) Not reported Not reported Pharmaceutical intermediates
5-(4-Fluorophenyl)-5-oxopentanoic acid - C₁₁H₁₁FO₃ 210.20 -F (para) Not reported Not reported Analytical standards
5-(2-Fluorophenyl)-5-oxovaleric acid 199664-70-5 C₁₁H₁₁FO₃ 210.20 -F (ortho) Not reported Not reported Ezetimibe impurity analysis
5-(4-Propylphenyl)-5-oxovaleric acid 34670-05-8 C₁₄H₁₈O₃ 234.29 -C₃H₇ (para) 4.60 ± 0.10 100–101 Research reagents
Key Observations:

Electron-Donating vs. The propyl group (in 5-(4-propylphenyl)-5-oxovaleric acid) is weakly electron-donating, but its larger size may increase steric hindrance, affecting solubility .

Positional Effects :

  • Ortho-substituted fluorine (as in 5-(2-fluorophenyl)-5-oxovaleric acid) introduces steric strain and alters electronic interactions compared to para-substituted analogs .

Physicochemical Properties

  • Molecular Weight : Halogenated derivatives (e.g., 244.65 g/mol for the chloro-fluoro analog) are heavier than the methoxy or alkyl-substituted compounds due to the higher atomic mass of Cl and F .
  • Acidity (pKa) : Only 5-(4-propylphenyl)-5-oxovaleric acid has a reported pKa of 4.60 ± 0.10 . The methoxy analog’s pKa is likely higher due to its electron-donating nature, but experimental data is lacking.
  • Thermal Stability : The propyl-substituted compound has a defined melting point (100–101°C), suggesting higher crystallinity compared to the methoxy derivative .

Biological Activity

5-(4-Methoxymethylphenyl)-5-oxovaleric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 218.24 g/mol

The presence of the methoxymethyl group and the oxo functional group contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it has been suggested that similar compounds can inhibit enzymes involved in inflammatory processes.
  • Antioxidant Properties : Preliminary studies indicate potential antioxidant effects, which could help mitigate oxidative stress in cells. This property is crucial for neuroprotective applications, as oxidative stress is a significant factor in neurodegenerative diseases .

Therapeutic Potentials

Research has shown that compounds with structural similarities to this compound exhibit various therapeutic effects:

  • Neuroprotection : Compounds with similar phenolic structures have demonstrated neuroprotective effects in models of Alzheimer's disease. These effects are often linked to their ability to reduce amyloid-beta oligomer formation and enhance mitochondrial function .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that can be beneficial in treating conditions characterized by chronic inflammation. This is supported by studies showing that related compounds can modulate inflammatory pathways effectively .

Case Studies

  • Neuroprotective Studies : A study investigating the neuroprotective effects of phenolic compounds found that derivatives similar to this compound exhibited significant protective effects against neurotoxicity induced by amyloid-beta in cellular models . The lead compound demonstrated an EC50 value of 27.60 ± 9.4 nM, indicating strong potency.
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of structurally related compounds in vitro. These compounds were shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which they could alleviate inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityMechanism
This compoundNeuroprotective, Anti-inflammatoryEnzyme inhibition, Antioxidant
CurcuminAnti-inflammatory, AntioxidantNF-kB inhibition
ResveratrolNeuroprotective, CardioprotectiveSIRT1 activation

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